

Application Note: Synthesis of 4-(Tetrahydrofuran-2-ylmethoxy)aniline

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Compound of Interest

Compound Name: 4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine

Cat. No.: B1308983

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Introduction

4-(Tetrahydrofuran-2-ylmethoxy)aniline is a valuable intermediate in the synthesis of various compounds with potential applications in medicinal chemistry and drug development. The aniline scaffold is a common feature in many biologically active molecules, including kinase inhibitors used in oncology.^{[1][2]} The tetrahydrofuran moiety is also present in a number of FDA-approved drugs and is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability.^{[3][4]} This application note provides a detailed protocol for the O-alkylation of 4-aminophenol with 2-(bromomethyl)tetrahydrofuran via the Williamson ether synthesis to produce 4-(tetrahydrofuran-2-ylmethoxy)aniline.

The Williamson ether synthesis is a widely used and versatile method for preparing ethers from an alkoxide and a primary alkyl halide.^[5] In this procedure, the phenolic hydroxyl group of 4-aminophenol is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of 2-(bromomethyl)tetrahydrofuran to form the desired ether linkage. A key consideration in the alkylation of aminophenols is the potential for competing N-alkylation of the amino group.^[6] To ensure selective O-alkylation, it is often advantageous to protect the amino group prior to the ether synthesis. This protocol outlines a two-step process involving the protection of the amino group, followed by O-alkylation and subsequent deprotection.

Materials and Methods

Materials

- 4-Aminophenol
- Benzaldehyde
- Methanol
- Potassium Carbonate (K_2CO_3)
- Acetone
- 2-(Bromomethyl)tetrahydrofuran
- Dichloromethane (CH_2Cl_2)
- 1N Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate Solution ($NaHCO_3$)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica Gel for column chromatography
- Ethyl acetate
- Hexane

Equipment

- Round-bottom flasks
- Reflux condenser
- Magnetic stirrer and stir bars
- Heating mantle or oil bath

- Separatory funnel
- Rotary evaporator
- Apparatus for column chromatography
- Standard laboratory glassware

Experimental Protocols

Step 1: Protection of the Amino Group of 4-Aminophenol

This procedure is adapted from the general method for the selective alkylation of the hydroxyl group of aminophenols.[\[5\]](#)

- To a stirred solution of 4-aminophenol (10.0 g, 91.6 mmol) in 250 mL of methanol in a 500 mL round-bottom flask, add benzaldehyde (9.72 g, 91.6 mmol).
- Stir the resulting solution at room temperature for 1 hour.
- Remove the solvent in vacuo to obtain the crude N-benzylidene-4-aminophenol.
- Recrystallize the crude product from ethanol to afford pure N-benzylidene-4-aminophenol as a crystalline solid.

Step 2: O-Alkylation of N-benzylidene-4-aminophenol

- To a stirred solution of N-benzylidene-4-aminophenol (10.0 g, 50.7 mmol) in 250 mL of acetone in a 500 mL round-bottom flask, add potassium carbonate (14.0 g, 101.4 mmol) and 2-(bromomethyl)tetrahydrofuran (9.2 g, 55.8 mmol).
- Heat the mixture to reflux and maintain for 20 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and filter off the inorganic precipitate.
- Concentrate the filtrate in vacuo to yield the crude protected product.

Step 3: Deprotection to Yield 4-(Tetrahydrofuran-2-ylmethoxy)aniline

- To the crude product from Step 2, add 100 mL of dichloromethane and 300 mL of 1N HCl.
- Stir the mixture vigorously for 1 hour at room temperature.
- Transfer the mixture to a separatory funnel and separate the layers.
- Neutralize the aqueous layer with a saturated solution of sodium bicarbonate until a basic pH is achieved.
- Extract the aqueous layer with dichloromethane (3 x 100 mL).
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Filter and concentrate the organic layer in vacuo to obtain the crude 4-(tetrahydrofuran-2-ylmethoxy)aniline.

Step 4: Purification

- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
- Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 4-(tetrahydrofuran-2-ylmethoxy)aniline as a solid or oil.

Data Presentation

Reactant/Product	Molecular Weight (g/mol)	Amount (g)	Moles (mmol)	Molar Ratio	Yield (%)
4-Aminophenol	109.13	10.0	91.6	1.0	-
Benzaldehyde	106.12	9.72	91.6	1.0	-
N-benzylidene-4-aminophenol	197.23	-	-	-	~95
2-(Bromomethyl)tetrahydrofuran	165.04	9.2	55.8	1.1	-
Potassium Carbonate	138.21	14.0	101.4	2.0	-
4-(Tetrahydrofuran-2-ylmethoxy)aniline	193.25	-	-	-	~80-90 (overall)

Note: Yields are estimated based on similar reactions and may vary.

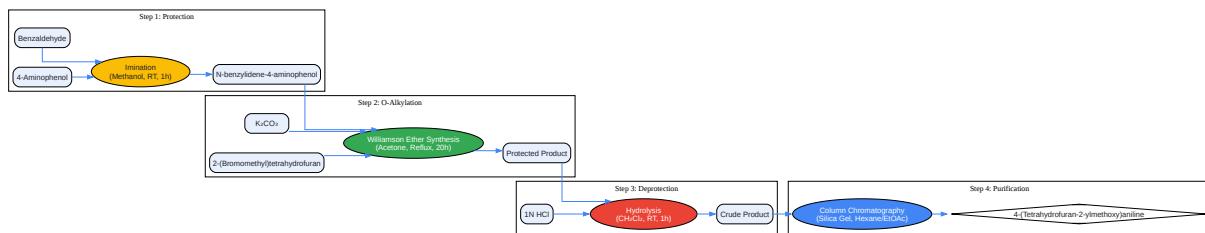
Characterization of 4-(Tetrahydrofuran-2-ylmethoxy)aniline

- ^1H NMR (CDCl_3 , 400 MHz): δ (ppm) 6.75 (d, $J=8.8$ Hz, 2H), 6.65 (d, $J=8.8$ Hz, 2H), 4.10-4.00 (m, 1H), 3.95-3.80 (m, 3H), 3.75-3.65 (m, 1H), 3.55 (br s, 2H, NH_2), 2.10-1.90 (m, 3H), 1.80-1.70 (m, 1H).
- ^{13}C NMR (CDCl_3 , 100 MHz): δ (ppm) 152.0, 141.0, 116.0, 115.5, 78.0, 74.0, 68.0, 31.0, 26.0.

- Mass Spectrometry (ESI-MS): m/z 194.1 [M+H]⁺.

Note: Predicted spectral data based on the structure.

Mandatory Visualization



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Caption: Workflow for the synthesis of 4-(tetrahydrofuran-2-ylmethoxy)aniline.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 4-(tetrahydrofuran-2-ylmethoxy)aniline from 4-aminophenol and 2-(bromomethyl)tetrahydrofuran. The described method, which includes a protection-deprotection strategy, is designed to achieve selective O-alkylation and provide the target compound in good yield and purity. This synthetic intermediate holds potential for the development of novel therapeutic agents, and the provided protocol can be a valuable resource for researchers in medicinal chemistry and drug discovery.

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